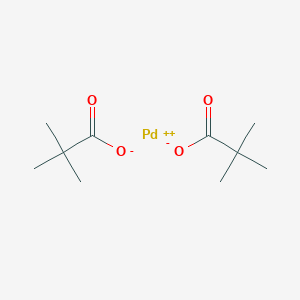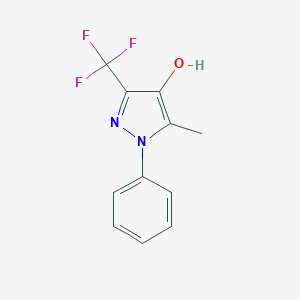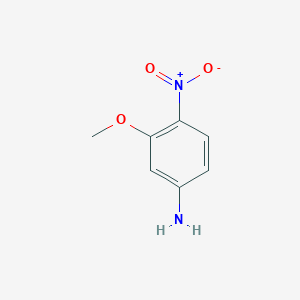
Methane, fluorodiiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoroiodomethane is a halomethane with the formula FCH2I . It is classified as a fluoroiodocarbon (FIC) and is a colorless liquid . It is used as a reagent for the introduction of the fluoromethyl (FCH2) group .
Synthesis Analysis
Fluoroiodomethane is prepared by the fluorination of methylene iodide . Its isotopomer [18F]fluoroiodomethane is used for fluoromethylation of radiopharmaceuticals .
Molecular Structure Analysis
The molecular structure of Fluoroiodomethane consists of one carbon atom bonded to two hydrogen atoms, one fluorine atom, and one iodine atom . The molecular formula is CH2FI .
Chemical Reactions Analysis
While specific chemical reactions involving Fluoroiodomethane are not detailed in the search results, it’s worth noting that methane, a related compound, undergoes various reactions. For instance, methane can be converted to liquid fuels via Power-to-Liquid (PtL) processes .
Physical And Chemical Properties Analysis
Fluoroiodomethane is a colorless liquid with a boiling point of 53.4 °C (128.1 °F; 326.5 K) . The chemical formula is CH2FI and the molar mass is 159.93 g/mol .
Aplicaciones Científicas De Investigación
Cardiac Sensitization Studies : Methane and its trihalogenated derivatives have been studied for their myocardial sensitizing capacities, focusing on cardiac sensitization to epinephrine and their physicochemical properties (Hopkins & Krantz, 1968).
Catalytic Conversion to Chemicals and Fuels : Large reserves of methane can serve as a feedstock for producing chemicals and energy, with research exploring strategies for converting methane into ethylene, liquid hydrocarbon fuels, and other products (Lunsford, 2000).
Biotechnological Applications with Methanotrophs : Methanotrophs, bacteria that use methane as a carbon source, have potential applications in producing single-cell protein, biopolymers, nanotechnology components, and biofuels (Strong, Xie, & Clarke, 2015).
Friedel–Crafts-Type Alkylation : Bromodifluoro(phenylsulfanyl)methane is used in Friedel–Crafts-type alkylation for synthesizing thioesters, benzophenones, and xanthones (Kuhakarn et al., 2011).
Electromethanogenesis Research : The conversion of electrical current into methane by microbes in bioelectrochemical systems represents a promising area for waste treatment, carbon dioxide fixation, and renewable energy storage (Blasco-Gómez et al., 2017).
Oxidative Methane Upgrading : Research in the oxidative upgrading of methane aims to revolutionize the chemical value chain, focusing on the challenges and scientific aspects within catalysis research (Hammond, Conrad, & Hermans, 2012).
Real-time Control of Anaerobic Digestion : Methane yield is used for on-line measurement and feedback control in the optimization of anaerobic digesters for waste management and energy production (Chynoweth et al., 1994).
Methane Activation Research : The conversion of methane to more valuable chemicals through C–H bond activation is a highly studied topic in catalysis (Tang, Zhu, Wu, & Ma, 2014).
Infrared Absorption Intensities Studies : Research on methane and its fluoro-derivatives' infrared absorption intensities contributes to the understanding of molecular structures and interactions (Saëki, Mizuno, & Kondo, 1976).
Methane Conversion via Photocatalytic Reactions : Studies on converting methane to methanol under mild conditions using light, water, and a semiconductor photocatalyst for creating fuels and chemical intermediates (Taylor, 2003).
Safety And Hazards
Methane, a related compound, is hazardous in high concentrations . Exposure to high concentrations of methane can displace oxygen in the air, leading to symptoms such as rapid breathing, rapid heart rate, clumsiness, emotional upsets, and fatigue . In severe cases, lack of oxygen can cause permanent damage to organs including the brain and heart .
Propiedades
IUPAC Name |
fluoro(diiodo)methane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHFI2/c2-1(3)4/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHYOLCRHKZJPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHFI2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473843 |
Source


|
| Record name | Methane, fluorodiiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.826 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methane, fluorodiiodo- | |
CAS RN |
1493-01-2 |
Source


|
| Record name | Methane, fluorodiiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

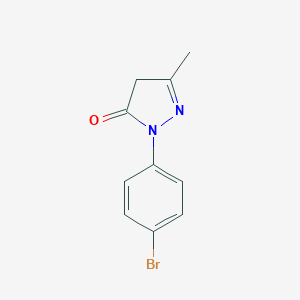
![4-[6-[16-[2-(2,4-Dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid](/img/structure/B176356.png)
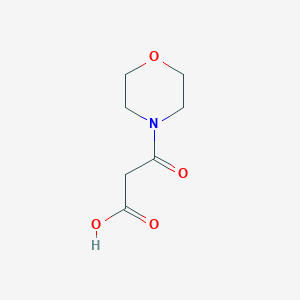
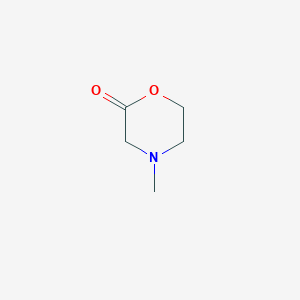
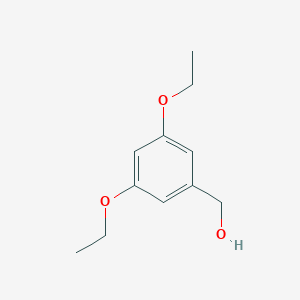
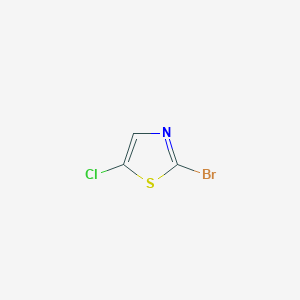
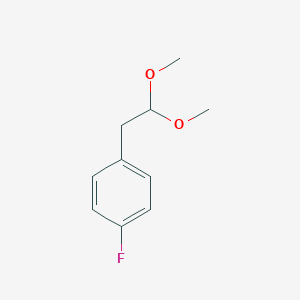
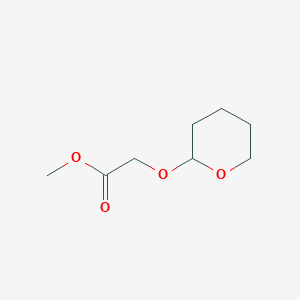
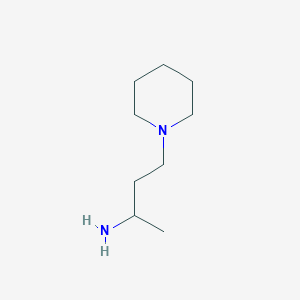
![Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B176382.png)

